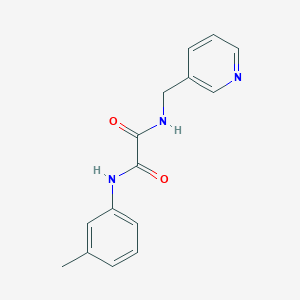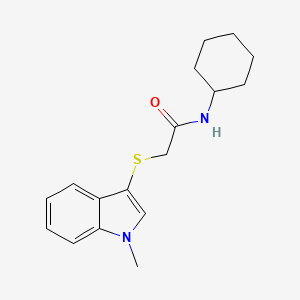
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide, also known as CISA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CISA is a sulfhydryl-containing compound that has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
The study of crystal structures related to N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide derivatives reveals insights into their chemical characteristics and potential applications in materials science. One such compound, characterized through crystallography, demonstrates the intricate architecture and potential for developing novel sulfonamide derivatives with specific physical or chemical properties. The detailed analysis of bond lengths and angles in the crystal structure aids in understanding the molecular geometry and electron delocalization, which are crucial for designing compounds with desired properties (Cai et al., 2009).
Heterocyclic Chemistry and Drug Synthesis
The Pummerer cyclisation technique, a method for constructing oxindoles, is an essential reaction in synthetic organic chemistry. This compound and related compounds serve as substrates in this reaction, showcasing their utility in synthesizing heterocyclic compounds. The ability to cleave these products from resin in a traceless manner underlines their significance in drug discovery and development processes, offering a pathway to creating pharmacologically active molecules (McAllister et al., 2003).
Antimicrobial Applications
Compounds related to this compound demonstrate promising antimicrobial activities. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aims at antimicrobial agent development. Through various synthetic pathways, these compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing the challenge of microbial resistance. The exploration of structure-activity relationships (SAR) helps in optimizing their efficacy as antimicrobial agents (Darwish et al., 2014).
Antiviral Research
This compound derivatives also find applications in antiviral research. The synthesis and evaluation of these compounds for antiviral and virucidal activities reveal their potential in inhibiting viral replication. Such studies are crucial for developing new therapeutic agents against various viral infections, underscoring the importance of chemical synthesis in expanding the arsenal against infectious diseases (Wujec et al., 2011).
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMWUSCNCYXWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330059 |
Source


|
| Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51085519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
450348-59-1 |
Source


|
| Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


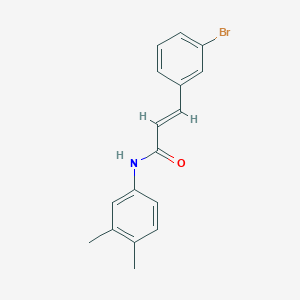

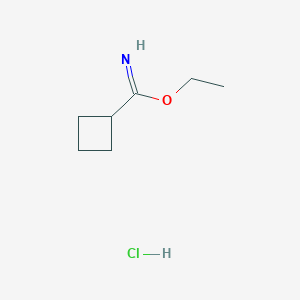
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)

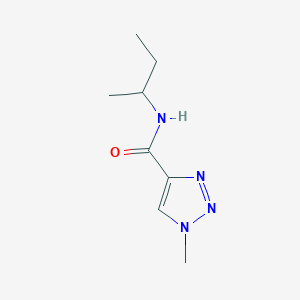
![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)
![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)

